Nitric Oxide Release Capacity: Non-Oxide versus 1-Oxide Congener Under Physiological Thiol Conditions
The target non-oxide compound (CAS 33070-47-2) lacks the N-oxide moiety and thus cannot generate NO or NO-related species in the presence of thiols such as N-acetylcysteamine, cysteine, or glutathione. In contrast, the directly analogous 4,6-dimethyl-1-oxide congener (CAS 42963-36-0) produces NO under identical physiological conditions [1]. This distinction is structural (absence vs. presence of the N-oxide) and functional (zero vs. measurable NO production), with implications for applications requiring controlled NO donation.
| Evidence Dimension | NO generation under physiological thiol conditions |
|---|---|
| Target Compound Data | No NO release (non-oxide; N-oxide absent) |
| Comparator Or Baseline | 4,6-Dimethyl-1-oxide congener (CAS 42963-36-0): confirmed NO release in presence of N-acetylcysteamine, cysteine, glutathione [1] |
| Quantified Difference | Qualitative: non-oxide = no NO release; 1-oxide = positive NO release |
| Conditions | Thiol-mediated reduction assay under physiological conditions [1] |
Why This Matters
Procurement for NO-donor research must select the 1-oxide; procurement for mechanistic control experiments (non-NO-donating control) or for further derivatization requires the non-oxide, directly driving compound selection.
- [1] Facile Synthesis and NO-Generating Property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides. J. Org. Chem. 1998, 63, 7264–7270. https://pubs.acs.org/doi/full/10.1021/jo980732y View Source
